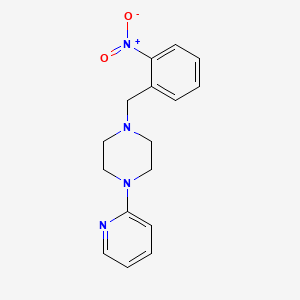
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is one of the most commonly prescribed drugs in the world, with over 30 million prescriptions filled annually in the United States alone.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac has also been shown to be effective in the treatment of migraine headaches and dysmenorrhea.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the levels of antioxidants in the body. Diclofenac has also been shown to have a protective effect on the liver and to reduce the risk of liver damage caused by toxins.
实验室实验的优点和局限性
Diclofenac has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and effects. However, there are also limitations to the use of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide in lab experiments. It can have variable effects depending on the dose and route of administration. It can also have interactions with other drugs and can be toxic at high doses.
未来方向
There are a number of future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide. One area of interest is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of the long-term effects of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide use, particularly on the liver and other organs. Finally, there is a need for further research on the mechanisms of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide and its interactions with other drugs and compounds.
Conclusion:
In conclusion, N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, resulting in a reduction in inflammation, pain, and fever. Diclofenac has a number of advantages for use in lab experiments, but also has limitations that must be taken into account. There are a number of future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, including the development of new formulations and the investigation of its long-term effects.
合成方法
Diclofenac can be synthesized by reacting 2-(3-methylphenoxy)acetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of thionyl chloride. The resulting product is then hydrolyzed to form N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.
属性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-9-3-2-4-11(5-9)21-8-14(19)18-10-6-12(16)15(20)13(17)7-10/h2-7,20H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZBOCIMTSZANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [4-(2-furoylamino)phenoxy]acetate](/img/structure/B5702255.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)
![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

